2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid
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Overview
Description
2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a pyridine ring, a sulfonamide group, and a trimethylphenyl acetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Trimethylphenyl Acetic Acid Moiety: This step involves the coupling of the sulfonamide-pyridine intermediate with a trimethylphenyl acetic acid derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridine ring can interact with nucleic acids or proteins. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[(1-Methyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid
- 2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-dimethylphenyl]acetic acid
- 2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]propionic acid
Uniqueness
The uniqueness of 2-[3-[(1-Ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-[(1-ethyl-2-oxopyridin-3-yl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-5-20-8-6-7-15(18(20)23)19-26(24,25)17-12(3)9-11(2)14(13(17)4)10-16(21)22/h6-9,19H,5,10H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSLXGAAUHFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)NS(=O)(=O)C2=C(C=C(C(=C2C)CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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